molecular formula C6H7BrN2 B163011 (5-Bromopyridin-3-yl)methanamine CAS No. 135124-70-8

(5-Bromopyridin-3-yl)methanamine

Cat. No.: B163011
CAS No.: 135124-70-8
M. Wt: 187.04 g/mol
InChI Key: OQUHYNMITHDQLD-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)methanamine is an organic compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a bromine atom at the 5-position and a methanamine group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the bromination of 3-pyridinemethanol to yield 5-bromo-3-pyridinemethanol, which is then converted to (5-Bromopyridin-3-yl)methanamine through a series of reactions including substitution and reduction .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functional group transformations under controlled conditions to ensure high yield and purity. The process typically requires the use of specialized equipment to handle the reactive intermediates and to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions: (5-Bromopyridin-3-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(5-Bromopyridin-3-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methanamine group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

  • (5-Chloropyridin-3-yl)methanamine
  • (5-Fluoropyridin-3-yl)methanamine
  • (5-Iodopyridin-3-yl)methanamine

Comparison: (5-Bromopyridin-3-yl)methanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .

Properties

IUPAC Name

(5-bromopyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUHYNMITHDQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629407
Record name 1-(5-Bromopyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135124-70-8
Record name 1-(5-Bromopyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Aminomethyl)-5-bromopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-((5-bromopyridin-3-yl)methyl)isoindoline-1,3-dione (LVII) (1.9 g, 6.0 mmol, 1 eq) and hydrazine hydrate (2.0 g, 40 mmol, 6 eq) in EtOH (20 mL) was heated at 70° C. for 3 h. The mixture was filtered through a Celite® pad and the filtrate was concentrated in vacuo, the crude product was dissolved in 1N HCl solution (15 mL) and concentrated to dryness, then it was washed with acetone (10 mL×3), the precipitate was collected by filtration, dried in vacuo to give (5-bromopyridin-3-yl)methanamine (LVIII) (1.3 g, 6.95 mmol, 97.7% yield) as a white solid. 1H NMR (D2O, 500 MHz) δ ppm 4.34 (s, 2H), 8.56 (s, 1H), 8.75 (d, J=1.2 Hz, 1H), 8.91 (d, J=1.6 Hz, 1H). ESIMS found for C6H7BrN2 m/z 187 (M+H).
Quantity
1.9 g
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2 g
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20 mL
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Synthesis routes and methods II

Procedure details

The product of Example 18A (0.98 g, 2.53 mmol) was treated with trifluoroacetic acid and dichloromethane (1:1 v/v, 20 mL) for 2 hours at room temperature. The solvent was removed by rotary evaporation and the resulting oil was chased with benzene/dichloromethane (3 times) to give a waxy solid. The salt was dissolved in anhydrous methanol (20 mL) and stirred with Amberlite IRA-400(OH), resin (10 g) for 2 hrs. The resin was removed by vacuum filtration and thoroughly washed with dry methanol. The filtrate was concentrated by rotary evaporation to give the title compound (0.415 g, 88%). MS (DCI/NH3) M/z 187/189 (M+H)+; 1H NMR (300 MHz, DMSO-d6) δ 3.73 (s, 2H), 8.02 (t, J=2.02 Hz, 1H), 8.50 (d, J=1.47 Hz, 1H), 8.53 (d, J=2.21 Hz, 1H).
Name
product
Quantity
0.98 g
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0 (± 1) mol
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20 mL
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[Compound]
Name
resin
Quantity
10 g
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20 mL
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Reaction Step Three
Yield
88%

Synthesis routes and methods III

Procedure details

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CC(C)(C)OC(=O)N(Cc1cncc(Br)c1)C(=O)OC(C)(C)C
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromopyridin-3-yl)methanamine
Reactant of Route 2
(5-Bromopyridin-3-yl)methanamine
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(5-Bromopyridin-3-yl)methanamine
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